N-(4-Methoxyphenyl)-2-{[8-methyl-3-(4-methylphenyl)-1,4-diazaspiro[4.5]deca-1,3-dien-2-YL]sulfanyl}acetamide
CAS No.: 899914-21-7
Cat. No.: VC8313861
Molecular Formula: C25H29N3O2S
Molecular Weight: 435.6 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 899914-21-7 |
|---|---|
| Molecular Formula | C25H29N3O2S |
| Molecular Weight | 435.6 g/mol |
| IUPAC Name | N-(4-methoxyphenyl)-2-[[8-methyl-2-(4-methylphenyl)-1,4-diazaspiro[4.5]deca-1,3-dien-3-yl]sulfanyl]acetamide |
| Standard InChI | InChI=1S/C25H29N3O2S/c1-17-4-6-19(7-5-17)23-24(28-25(27-23)14-12-18(2)13-15-25)31-16-22(29)26-20-8-10-21(30-3)11-9-20/h4-11,18H,12-16H2,1-3H3,(H,26,29) |
| Standard InChI Key | RXJBLYRWEBKRRD-UHFFFAOYSA-N |
| SMILES | CC1CCC2(CC1)N=C(C(=N2)SCC(=O)NC3=CC=C(C=C3)OC)C4=CC=C(C=C4)C |
| Canonical SMILES | CC1CCC2(CC1)N=C(C(=N2)SCC(=O)NC3=CC=C(C=C3)OC)C4=CC=C(C=C4)C |
Introduction
Molecular Formula
The molecular formula is C22H26N2O2S, indicating a moderately large molecule with functional groups that can participate in various interactions.
Synthesis
While specific synthetic pathways for this exact compound are not detailed in the provided sources, compounds with similar frameworks often follow multi-step organic synthesis involving:
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Formation of the spirocyclic core: This typically involves cyclization reactions using diamines and ketones or aldehydes under controlled conditions.
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Introduction of the sulfanyl group: A thiol or disulfide precursor reacts with a halogenated intermediate to form the thioether bond.
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Attachment of the acetamide moiety: Acylation of an amine group with chloroacetamide or equivalent reagents.
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Substituent modifications: Methoxy and methyl groups are introduced via electrophilic aromatic substitution or direct alkylation.
Reactions are often catalyzed by bases (e.g., potassium carbonate) or acids (e.g., HCl) and require solvents like acetone or ethanol.
Spectroscopic Characterization
Compounds like this are characterized using advanced techniques:
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Infrared (IR) Spectroscopy:
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Amide : ~1650–1700 cm
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Thioether : ~600–700 cm
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Aromatic : ~3000–3100 cm
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NMR (Proton and Carbon):
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Signals for aromatic protons (6–8 ppm).
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Aliphatic methyl groups (~1–3 ppm).
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Methoxy group (~3.5 ppm).
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Mass Spectrometry (MS):
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Molecular ion peak corresponding to at m/z = 382 (approximate).
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Pharmaceutical Relevance
The presence of a spirocyclic system and amide functionality suggests potential bioactivity:
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Anticancer activity: Spirocyclic frameworks are known for their interaction with biological targets such as enzymes or DNA.
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Anti-inflammatory properties: Amides often exhibit anti-inflammatory effects due to their interaction with cyclooxygenase enzymes.
Material Science
The rigidity and unique electronic properties of spirocyclic compounds make them candidates for:
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Organic semiconductors.
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Light-emitting diodes (LEDs).
Synthetic Intermediates
Such compounds can serve as intermediates in synthesizing more complex molecules for pharmaceuticals or agrochemicals.
Stability
The sulfanyl group may be prone to oxidation, requiring careful handling under inert conditions.
Synthesis Complexity
The multi-step synthesis demands precise control over reaction conditions to achieve high yields and purity.
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